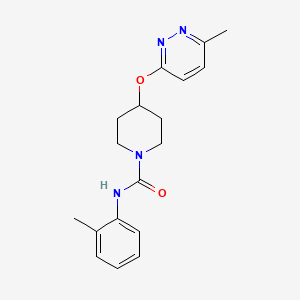
4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MP-10 and is a piperidine-based drug that has been studied for its potential as an analgesic and anti-inflammatory agent.
Aplicaciones Científicas De Investigación
CGRP Receptor Antagonists Development
A significant application of structurally related compounds is in the development of calcitonin gene-related peptide (CGRP) receptor antagonists. Research has developed a convergent, stereoselective, and economical synthesis of CGRP receptor antagonists, demonstrating the synthesis on a multikilogram scale. This indicates the importance of such compounds in therapeutic applications, particularly in targeting CGRP receptors for potential treatments of conditions like migraines and other neurologically related disorders (Reginald O. Cann et al., 2012).
Anti-Proliferative Activities Against Cancer Cell Lines
Another critical area of application for chemically related entities is in cancer research, where compounds have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some compounds demonstrated better anti-proliferative activities than curcumin, a known anti-cancer agent. This highlights the potential of these compounds in developing new cancer therapies (I. Parveen et al., 2017).
Soluble Epoxide Hydrolase Inhibitors
Identifying inhibitors of soluble epoxide hydrolase (sEH) is another area where similar compounds have been explored. sEH inhibitors are important for their potential in treating various diseases, including cardiovascular diseases and inflammatory disorders. Research into triazine-piperidine-carboxamide inhibitors has provided insight into structural requirements for high potency and selectivity, emphasizing the relevance of these compounds in medicinal chemistry and drug development (R. K. Thalji et al., 2013).
Antimicrobial Activity and Synthetic Processes
The antimicrobial activity evaluation of new derivatives and the development of scalable and facile processes for synthesizing inhibitors for central nervous system disorders showcase the broad application of similar compounds in therapeutic agent development. These studies provide a foundation for the development of new drugs with improved efficacy and reduced side effects, indicating the significance of these compounds in advancing healthcare treatments (Daiyan Wei et al., 2016).
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-5-3-4-6-16(13)19-18(23)22-11-9-15(10-12-22)24-17-8-7-14(2)20-21-17/h3-8,15H,9-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIRZBPVJGCXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

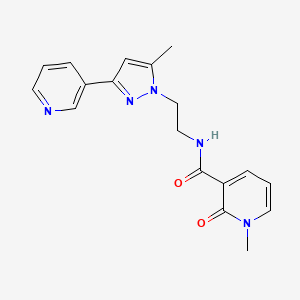
![2-(Benzimidazol-1-yl)-1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]ethanone](/img/structure/B2617134.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2617135.png)
![N-(3-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2617136.png)

![(3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2617139.png)
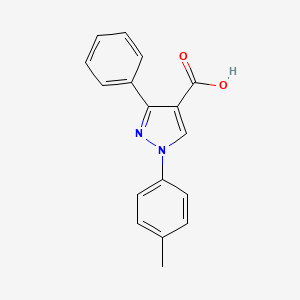
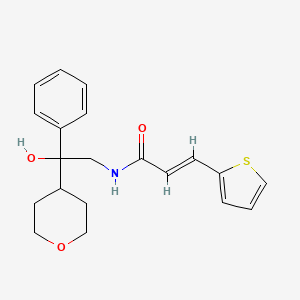
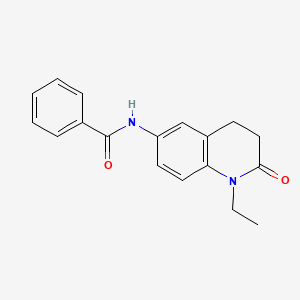
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-3-yl)acetate](/img/structure/B2617148.png)
![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)
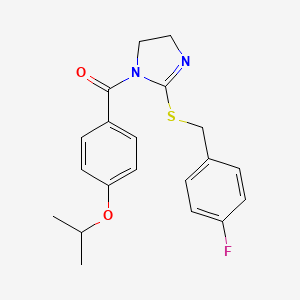
![3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2617152.png)
![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)